molecular formula C8H12N2O2 B14381205 6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine CAS No. 89966-78-9

6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine

Cat. No.: B14381205
CAS No.: 89966-78-9
M. Wt: 168.19 g/mol
InChI Key: UZIGKSYXOHODOM-UHFFFAOYSA-N
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Description

6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine is a heterocyclic organic compound It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as ethyl acetoacetate, methoxyacetone, and urea can be used in a multi-step reaction sequence to form the desired pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-quinoline: This compound shares a similar structure but has a quinoline ring instead of a pyrimidine ring.

    Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with a tetrahydropyrimidine ring and additional functional groups.

Uniqueness

6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine is unique due to its specific substitution pattern and the presence of both ethyl and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-ethyl-4-methoxy-2-methyl-1-oxidopyrimidin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-7-5-8(12-3)9-6(2)10(7)11/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIGKSYXOHODOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=[N+]1[O-])C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40756150
Record name 6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40756150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89966-78-9
Record name 6-Ethyl-4-methoxy-2-methyl-1-oxo-1lambda~5~-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40756150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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